Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
Description
Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. Its structural uniqueness lies in the cyclopenta[c]pyridine scaffold, which distinguishes it from related isomers and analogs.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-7-4-2-3-6(7)5-12-9(8)11/h5H,2-4H2,1H3,(H2,11,12) |
InChI Key |
IBJMLGMDVCATGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CN=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. The reaction is catalyzed by triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include oxidized analogues, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors for metal surfaces.
Mechanism of Action
The mechanism of action of Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
| Compound Name | CAS Number | Key Substituents | Structural Features | Potential Applications |
|---|---|---|---|---|
| Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate | Not provided | 3-Amino, 4-methyl ester | Cyclopenta[c]pyridine fused ring | Kinase inhibition, synthetic intermediate |
| 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine | 1019353-19-5 | 3-Amino | Cyclopenta[b]pyridine fused ring | Likely similar to target compound |
| 2-(Cyclohexyloxy)pyridine-4-carboxylic acid | 954580-80-4 | 2-Cyclohexyloxy, 4-carboxylic acid | Pyridine with bulky ether substituent | Solubility modifier, ligand design |
| 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylic Acid | Not provided | 4-Chlorophenyl, 5-methyloxazole | Oxazole-carboxylic acid hybrid | Antimicrobial or anti-inflammatory |
Key Comparisons:
Cyclopenta[b]pyridine vs. Cyclopenta[c]pyridine Isomerism The cyclopenta[b]pyridine analog (CAS 1019353-19-5) shares the amino group but lacks the methyl ester and differs in the fused ring position. The [c] vs.
Substituent Effects on Reactivity
- The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylic Acid). This difference may improve membrane permeability in drug candidates.
Functional Group Diversity Compounds like 2-(Cyclohexyloxy)pyridine-4-carboxylic acid (CAS 954580-80-4) incorporate bulky ether groups, which could sterically hinder interactions in enzymatic pockets compared to the smaller amino and ester groups in the target compound .
The amino group in the target compound may similarly engage in hydrogen bonding with biological targets .
Biological Activity
Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate (CAS Number: 2248288-94-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of cyclopentapyridines. Its structure can be described by the following chemical formula:
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- IUPAC Name : this compound
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated significant inhibitory activity against several types of cancer cells.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
The mechanisms through which this compound exerts its cytotoxic effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased caspase activation and phosphatidylserine exposure on cell membranes .
- Inhibition of Cell Migration : Studies indicate that this compound can disrupt pathways involved in cell migration and invasion, particularly through the FAK/Paxillin pathway .
- DNA Intercalation : Preliminary data suggest that this compound may intercalate within DNA, leading to structural alterations that inhibit replication and transcription processes .
Case Studies
In a study focused on the synthesis and biological evaluation of related compounds, Methyl 3-Amino derivatives were found to possess varying degrees of cytotoxicity against multiple cancer cell lines. The findings support the hypothesis that modifications in the cyclopentapyridine structure can enhance biological activity .
Notable Findings
- Enhanced Activity with Substituents : Variants of Methyl 3-Amino derivatives exhibited improved IC50 values when specific substituents were introduced, indicating a structure-activity relationship that could be exploited for drug design .
- Potential for Combination Therapy : The compound has shown synergistic effects when used in combination with other chemotherapeutic agents, suggesting its utility in multi-drug regimens for cancer treatment .
Q & A
Basic Research Question
- Storage conditions : Store at -20°C under inert gas (argon) to prevent ester hydrolysis.
- Light sensitivity : Amber vials mitigate photodegradation, as seen in related thieno-pyridines .
- Purity monitoring : Regular LC-MS checks detect decomposition products (e.g., carboxylic acid derivatives).
What in vitro models are suitable for evaluating this compound’s pharmacological potential?
Advanced Research Question
- CNS models : Primary neuronal cultures or SH-SY5Y cells for neuroprotective/neurotoxic effects .
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or phosphodiesterases, given structural parallels to bioactive pyridines .
- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa) with EC50 calculations.
How do steric and electronic effects of the cyclopentane ring impact reactivity?
Advanced Research Question
- Steric effects : The fused cyclopentane imposes torsional strain, favoring electrophilic substitution at the pyridine’s 4-position .
- Electronic effects : Ring strain increases electron density at the amino group, enhancing nucleophilicity in coupling reactions .
- Comparative analysis : Substituents like trifluoromethyl (in pyridazine analogs) alter π-π stacking vs. cyclopentane’s non-aromatic character .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Flow chemistry : Continuous reactors improve heat dissipation during exothermic cyclization steps.
- Green solvents : Replace DMF with Cyrene® to reduce toxicity and simplify purification .
- Quality by Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
